molecular formula C10H11BrN2O B13914218 7-Bromo-3-cyclopropyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

7-Bromo-3-cyclopropyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Cat. No.: B13914218
M. Wt: 255.11 g/mol
InChI Key: ILIHPWFXUWGNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3-cyclopropyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a heterocyclic compound that contains a bromine atom, a cyclopropyl group, and a pyrido[3,2-b][1,4]oxazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-cyclopropyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and cyclopropanation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-cyclopropyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, dehalogenated compounds, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

7-Bromo-3-cyclopropyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-3-cyclopropyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or allosteric mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-3-cyclopropyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

7-bromo-3-cyclopropyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

InChI

InChI=1S/C10H11BrN2O/c11-7-3-9-10(12-4-7)13-8(5-14-9)6-1-2-6/h3-4,6,8H,1-2,5H2,(H,12,13)

InChI Key

ILIHPWFXUWGNSO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2COC3=C(N2)N=CC(=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.